2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Differentiated Basicity (pKa) for pH-Controlled Synthesis
The secondary amine structure of 2,2-diethoxy-N-ethyl-1-ethanamine results in a predicted pKa of 8.52 ± 0.28 . In contrast, its primary amine analog, 2,2-diethoxyethylamine (CAS 645-36-3), exhibits a lower predicted pKa of 7.95 ± 0.10 . This difference of approximately 0.57 pKa units translates to the target compound being nearly four times more basic under standard conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.52 ± 0.28 (Predicted) |
| Comparator Or Baseline | 2,2-Diethoxyethylamine (CAS 645-36-3) pKa = 7.95 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.57 |
| Conditions | Predicted values based on chemical structure; standard conditions. |
Why This Matters
This pKa difference provides a quantifiable basis for selecting the correct protonation state in pH-sensitive reactions, such as reductive aminations or amide couplings, impacting reaction yield and purity.
